(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride
Overview
Description
(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (S)-2-Amino-5-methoxy-5-oxopentanoic acid, which is known for its role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-2-Amino-5-oxopentanoic acid.
Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the 5th position. This step often involves the use of methanol and a suitable catalyst under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methoxylation using industrial reactors.
Purification: Purification steps such as crystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated amino acid derivatives.
Scientific Research Applications
(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The methoxy and keto groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Aminolevulinic acid hydrochloride: A compound with a similar structure but without the methoxy group.
5-Amino-4-oxopentanoic acid hydrochloride: Another structurally related compound lacking the methoxy group.
Uniqueness: (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-5(8)3-2-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWTYOQNGBVBFH-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184784 | |
Record name | 5-Methyl L-2-aminoglutarate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-51-8 | |
Record name | L-Glutamic acid, 5-methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3077-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl L-2-aminoglutarate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl L-2-aminoglutarate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl L-2-aminoglutarate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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